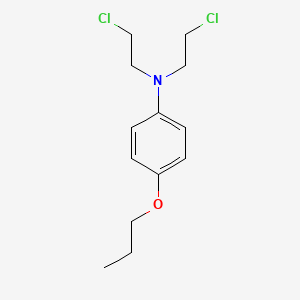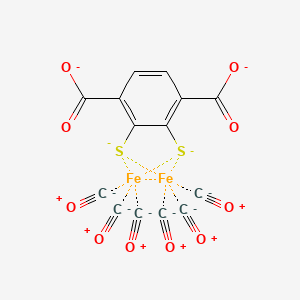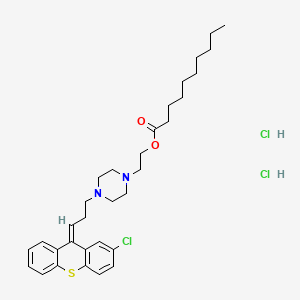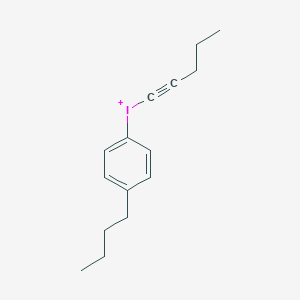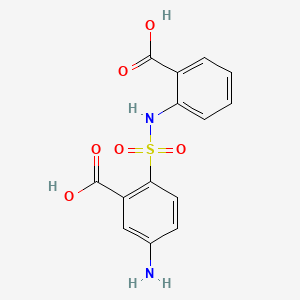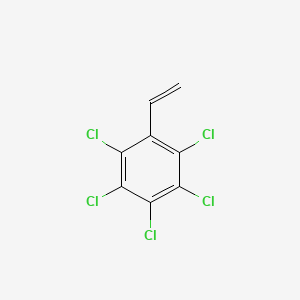
1,2,3,4,5-Pentachloro-6-ethenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentachloro-6-ethenylbenzene, also known as pentachlorostyrene, is a chlorinated aromatic compound with the molecular formula C8H3Cl5. This compound is characterized by the presence of five chlorine atoms and one ethenyl group attached to a benzene ring. It is a derivative of benzene and is known for its stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-ethenylbenzene can be synthesized through various methods, including:
Chlorination of Styrene: This method involves the chlorination of styrene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Chlorination of Benzene Derivatives:
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using chlorine gas and suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-6-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Nucleophiles: Sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of pentachlorobenzaldehyde or pentachlorobenzoic acid.
Reduction: Formation of less chlorinated benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4,5-Pentachloro-6-ethenylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated aromatics on human health.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-pentachloro-6-ethenylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
1,2,3,4,5-Pentachloro-6-ethenylbenzene can be compared with other similar compounds such as:
1,2,3,4,5-Pentachlorobenzene: Similar in structure but lacks the ethenyl group.
Hexachlorobenzene: Contains six chlorine atoms but no ethenyl group.
Pentachlorophenol: Contains five chlorine atoms and a hydroxyl group instead of an ethenyl group.
The uniqueness of this compound lies in its combination of chlorine atoms and the ethenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
83484-75-7 |
|---|---|
Molecular Formula |
C8H3Cl5 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-ethenylbenzene |
InChI |
InChI=1S/C8H3Cl5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 |
InChI Key |
AGOFZVAQMFVJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
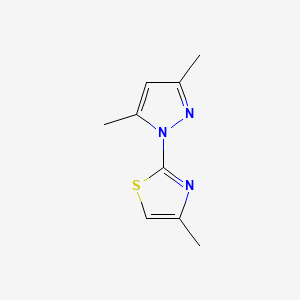

![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)


